molecular formula C8H14O2 B13813227 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde

2-Hydroxy-5-methylcyclohexane-1-carbaldehyde

Cat. No.: B13813227
M. Wt: 142.20 g/mol
InChI Key: BJIUPFFSEJUVOO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is an organic compound with a cyclohexane ring structure It contains a hydroxyl group (-OH) at the second position, a methyl group (-CH3) at the fifth position, and an aldehyde group (-CHO) at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 5-methylcyclohexanone followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acid chlorides, alkyl halides

Major Products Formed

    Oxidation: 2-Hydroxy-5-methylcyclohexane-1-carboxylic acid

    Reduction: 2-Hydroxy-5-methylcyclohexane-1-methanol

    Substitution: Esters or ethers depending on the substituent

Scientific Research Applications

2-Hydroxy-5-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycyclohexanone: Lacks the methyl group at the fifth position.

    5-Methylcyclohexane-1-carbaldehyde: Lacks the hydroxyl group at the second position.

    Cyclohexane-1-carbaldehyde: Lacks both the hydroxyl and methyl groups.

Uniqueness

2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on a cyclohexane ring, along with a methyl substituent

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-hydroxy-5-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-6-2-3-8(10)7(4-6)5-9/h5-8,10H,2-4H2,1H3

InChI Key

BJIUPFFSEJUVOO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C=O)O

Origin of Product

United States

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